Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

Catalog No.
S1910022
CAS No.
35351-32-7
M.F
C8H9ClO3
M. Wt
188.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylat...

CAS Number

35351-32-7

Product Name

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

IUPAC Name

methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

InChI

InChI=1S/C8H9ClO3/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3H,4H2,1-2H3

InChI Key

DFCNNNDDPZDIOT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)CCl)C(=O)OC

Canonical SMILES

CC1=C(C=C(O1)CCl)C(=O)OC

Synthesis of Anti-Tumor Agents:

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been used as a precursor in the synthesis of conjugated hydroxamic acids. These molecules act as potent histone deacetylase (HDAC) inhibitors [1]. HDACs are enzymes involved in regulating gene expression. Inhibiting them can lead to the death of cancer cells, making these hydroxamic acids promising candidates for anti-tumor therapies [1].

*Source: Georganics - Methyl 5-(chloromethyl)-2-furoate – preparation and application:

Development of Neurological Drugs:

This compound serves as a starting material for the synthesis of furan-2-carboxamide analogues. These analogues function as novel positive allosteric modulators (PAMs) of N-Methyl-D-aspartate (NMDA) receptors [1]. NMDA receptors play a crucial role in learning and memory. Modulating their activity offers therapeutic potential for treating neurological disorders like Alzheimer's disease and schizophrenia [2].

*Source 1: Georganics - Methyl 5-(chloromethyl)-2-furoate – preparation and application: *Source 2: National Institute of Mental Health - N-Methyl-D-Aspartate (NMDA) Receptor

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is a chemical compound with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol. It appears as a white to yellow crystalline solid with a melting point ranging from 29 °C to 30 °C and is known to darken upon prolonged storage. The compound is soluble in organic solvents but insoluble in water, which limits its applications in aqueous environments . Its structure features a furan ring substituted with both a chloromethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate can undergo various chemical transformations, including:

  • Chloromethylation: This reaction typically involves the introduction of the chloromethyl group via chloromethylation of methyl furan-2-carboxylate using paraformaldehyde and zinc chloride .
  • Reduction: The compound can be reduced to yield hydroxymethyl derivatives, which can further participate in substitution reactions.
  • Formation of Derivatives: It can react with amines or other nucleophiles to form amides or other functionalized derivatives that exhibit biological activity .

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been studied for its potential biological activities. It serves as a precursor for synthesizing various biologically active compounds, including:

  • Histone Deacetylase Inhibitors: It has been utilized in the synthesis of conjugated hydroxamic acids that act as potent inhibitors of histone deacetylases, which are important targets in cancer therapy .
  • Positive Allosteric Modulators: The compound has been involved in the synthesis of furan-2-carboxamide analogues that modulate N-Methyl-D-aspartate receptors, potentially offering therapeutic benefits in neurological disorders .

Several methods have been developed for synthesizing methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate:

  • Chloromethylation: The most common method involves reacting methyl furan-2-carboxylate with paraformaldehyde and zinc chloride under acidic conditions.
  • Chlorination of Hydroxymethyl Derivative: This method starts from D-glucono-δ-lactone to produce hydroxymethyl derivatives, which are then chlorinated .

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Antitumor Agents: It serves as a building block for compounds that inhibit tumor growth by targeting specific cellular pathways.
  • Pharmaceutical Development: The compound is explored for its potential use in developing drugs targeting hormone-dependent cancers, such as prostate and breast cancer .

Studies on methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate indicate its interactions with various biological systems, particularly regarding its role as an inhibitor or modulator in enzymatic pathways. For example, its derivatives have shown promise in inhibiting histone deacetylases and modulating receptor activity, highlighting its potential therapeutic applications .

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate is structurally related to several other compounds. Here are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-methylfuran-3-carboxylateContains a methyl group at position 2Lacks chloromethyl substitution
Methyl 5-chloromethylfuran-2-carboxylateSimilar furan structure but different substitutionFocused on the furan ring's reactivity
Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylic acidContains a tert-butyl groupOffers enhanced lipophilicity
Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylateContains a sulfonyl groupDifferent reactivity profile due to sulfonyl group

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate stands out due to its unique combination of functional groups that allow it to participate in diverse

XLogP3

1.7

Wikipedia

Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate

Dates

Last modified: 08-16-2023

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